molecular formula C8H15NO B3100437 5-Azaspiro[3.5]nonan-8-ol CAS No. 1369162-15-1

5-Azaspiro[3.5]nonan-8-ol

Cat. No. B3100437
CAS RN: 1369162-15-1
M. Wt: 141.21
InChI Key: ASCLLKMZVAOUCM-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonan-8-ol is a chemical compound with the CAS Number: 1369162-15-1 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 5-azaspiro[3.5]nonan-8-ol . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .


Synthesis Analysis

The synthesis of spirocyclic compounds like 5-Azaspiro[3.5]nonan-8-ol often involves the use of coupling reactions . For instance, diastereomerically pure pyrrole derivatives can be prepared from the spirocyclic 1,2,3-triazole using a coupling reaction .


Molecular Structure Analysis

The InChI code for 5-Azaspiro[3.5]nonan-8-ol is 1S/C8H15NO/c10-7-2-5-9-8 (6-7)3-1-4-8/h7,9-10H,1-6H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Azaspiro[3.5]nonan-8-ol has a molecular weight of 141.21 . It is typically stored at a temperature of 4 degrees Celsius and is usually available in powder form .

Scientific Research Applications

Antiviral Activity

Compounds structurally related to 5-Azaspiro[3.5]nonan-8-ol have been synthesized and evaluated for their antiviral properties, particularly against human coronavirus and influenza virus. A study by Apaydın et al. (2019) identified several 1-thia-4-azaspiro[4.5]decan-3-one derivatives that inhibited the replication of human coronavirus 229E. Notably, the compound N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide showed significant inhibitory activity, with an EC50 value of 5.5 µM, highlighting the potential of these structures in antiviral drug development Çağla Begüm Apaydın et al., Archiv Der Pharmazie, 2019.

Anticonvulsant Properties

Another area of application is in the development of anticonvulsant drugs. Kamiński et al. (2008) synthesized N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione, evaluating their anticonvulsant properties through maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. Their findings suggested that certain derivatives exhibited promising anti-seizure properties, further supported by their interactions with GABA(A) receptors, indicating the relevance of azaspirocycles in this domain K. Kamiński et al., European journal of medicinal chemistry, 2008.

Antimicrobial Activity

In the realm of antimicrobial research, Odagiri et al. (2013) designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited potent in vitro antibacterial activity against a spectrum of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This study underscores the potential of azaspirocycles as a basis for developing new antibacterial drugs for respiratory infections T. Odagiri et al., Journal of medicinal chemistry, 2013.

Safety and Hazards

The safety information for 5-Azaspiro[3.5]nonan-8-ol includes several hazard statements: H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-azaspiro[3.5]nonan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-7-2-5-9-8(6-7)3-1-4-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCLLKMZVAOUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1369162-15-1
Record name 5-azaspiro[3.5]nonan-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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